2-[(5Z)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
Description
2-[(5Z)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a thiazolidine ring, a dichlorophenyl group, and an acetamide moiety, making it a molecule of interest for its unique structural properties and reactivity.
Properties
IUPAC Name |
2-[(5Z)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O4S/c1-3-7-30-20-16(23)9-14(10-17(20)24)11-18-21(28)26(22(29)31-18)12-19(27)25-15-6-4-5-13(2)8-15/h1,4-6,8-11H,7,12H2,2H3,(H,25,27)/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLYWGSZKDDWBW-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC#C)Cl)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OCC#C)Cl)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable thiourea derivative with a halogenated acetic acid derivative under basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a dichlorophenyl halide and a suitable nucleophile.
Formation of the Prop-2-ynoxyphenyl Group: This group can be synthesized by reacting a propargyl alcohol derivative with a halogenated phenyl derivative under basic conditions.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of anti-inflammatory or anticancer agents.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.
Biological Research: Its potential biological activity could make it useful in studying cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.
Dichlorophenyl Derivatives: Compounds with dichlorophenyl groups are often used in pesticides and pharmaceuticals.
Acetamide Derivatives: These compounds are commonly found in various pharmaceuticals and agrochemicals.
Uniqueness
What sets 2-[(5Z)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide apart is its combination of functional groups, which imparts unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
